

Application Notes and Protocols: Effective Dosage of Chiauranib in Mouse Xenograft Models

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Compound of Interest

Compound Name: **Chiauranib**

Cat. No.: **B1574309**

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiauranib (also known as CS2164 or Ibcasertib) is a novel, orally active multi-target inhibitor with potent anti-tumor activity. It functions by simultaneously targeting key pathways involved in tumorigenesis: tumor angiogenesis, mitosis, and chronic inflammation. **Chiauranib** selectively inhibits vascular endothelial growth factor receptors (VEGFR1, VEGFR2, VEGFR3), platelet-derived growth factor receptor alpha (PDGFR α), c-Kit, Aurora B kinase, and colony-stimulating factor 1 receptor (CSF-1R)[1]. These application notes provide a summary of effective dosages and detailed protocols for the use of **Chiauranib** in various mouse xenograft models based on preclinical studies.

Data Presentation: Efficacy of Chiauranib in Mouse Xenograft Models

The following table summarizes the effective dosages and anti-tumor effects of **Chiauranib** in different cancer xenograft models.

Cancer Type	Cell Line	Mouse Strain	Chiauranib Dosage and Administration	Key Findings
Colorectal Cancer (KRAS wild-type)	SW48	Nude Mice	40 mg/kg, intragastrically, once every three days	Significantly inhibited tumor growth; induced apoptosis and inhibited proliferation. [1]
Transformed Follicular Lymphoma	DOHH2	NOD/SCID Mice	10 mg/kg/day, orally, for 20 days	Effectively inhibited tumor development and prolonged survival without significant toxicity. [2] [3]
Various Human Tumors	Colon, lung, liver, stomach cancer cell lines	N/A	0.5-40 mg/kg, orally, once daily	Induced remarkable regression or complete inhibition of tumor growth at well-tolerated doses. [1]

Experimental Protocols

Colorectal Cancer Xenograft Model (KRAS wild-type)

Objective: To evaluate the *in vivo* anti-tumor efficacy of **Chiauranib** in a KRAS wild-type colorectal cancer xenograft model.

Materials:

- SW48 human colorectal cancer cells

- Male nude mice (4-6 weeks old)
- **Chiauranib**
- Vehicle solution (e.g., 0.5% carboxymethylcellulose sodium)
- Matrigel (optional)
- Calipers
- Syringes and gavage needles

Protocol:

- Cell Culture: Culture SW48 cells in an appropriate medium (e.g., L-15 with 10% FBS) at 37°C in a humidified atmosphere of 5% CO₂.
- Cell Preparation for Injection: Harvest cells during the logarithmic growth phase. Wash with sterile PBS and resuspend at a concentration of 5×10^7 cells/mL in a 1:1 mixture of PBS and Matrigel.
- Tumor Cell Implantation: Subcutaneously inject 0.2 mL of the cell suspension into the right flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.
- Treatment Initiation: When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.
- Drug Administration:
 - Treatment Group: Administer **Chiauranib** at a dose of 40 mg/kg via intragastric gavage once every three days[1].
 - Control Group: Administer an equivalent volume of the vehicle solution following the same schedule.

- Monitoring: Monitor body weight and tumor size throughout the study. Observe the mice for any signs of toxicity.
- Endpoint: At the end of the study (e.g., after 3-4 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the mice. Excise, weigh, and photograph the tumors for further analysis (e.g., immunohistochemistry for Ki67 and TUNEL staining)[1].

Transformed Follicular Lymphoma Xenograft Model

Objective: To assess the *in vivo* efficacy of **Chiauranib** against a transformed follicular lymphoma xenograft model.

Materials:

- DOHH2 human transformed follicular lymphoma cells
- NOD/SCID mice (4-6 weeks old)
- **Chiauranib**
- Vehicle solution
- Calipers
- Syringes and gavage needles

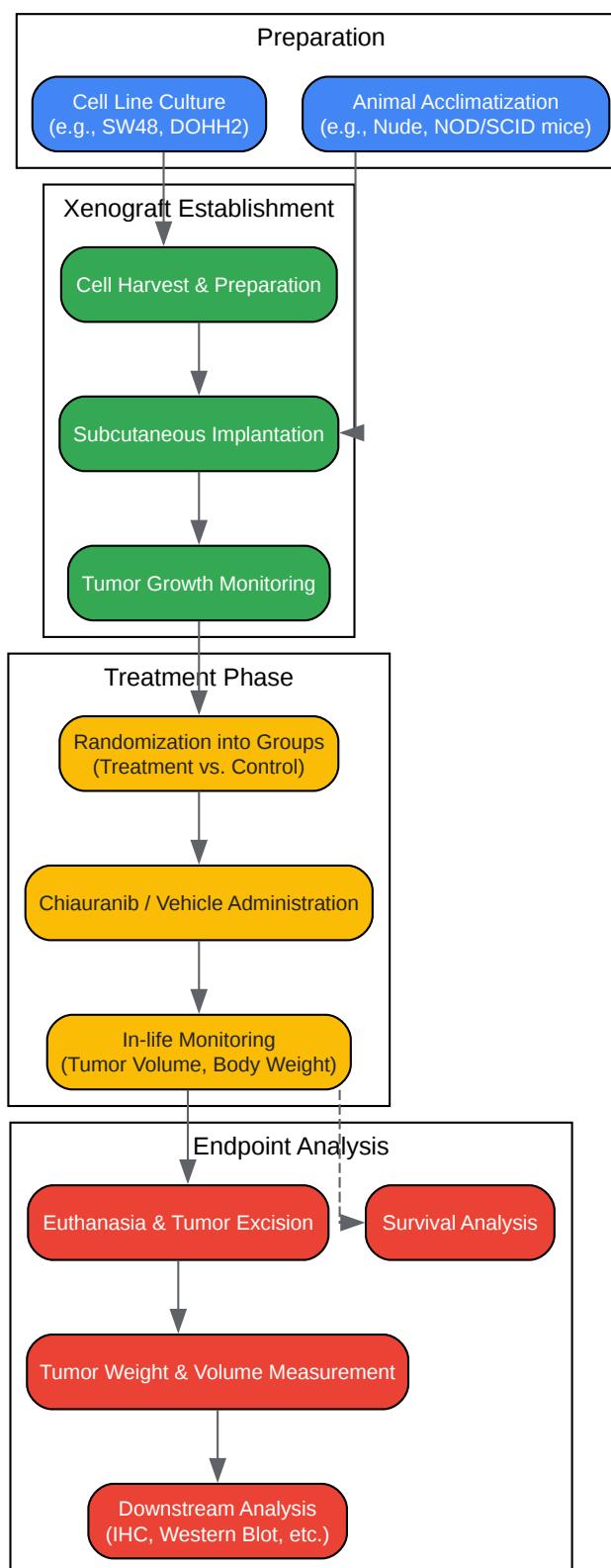
Protocol:

- Cell Culture: Maintain DOHH2 cells in an appropriate medium (e.g., RPMI-1640 with 10% FBS) at 37°C in a 5% CO₂ incubator.
- Cell Preparation for Injection: Harvest and wash DOHH2 cells with sterile PBS. Resuspend the cells at a concentration of 1 x 10⁸ cells/mL in PBS.
- Tumor Cell Implantation: Subcutaneously inject 0.1 mL of the cell suspension (1 x 10⁷ cells) into the flank of each NOD/SCID mouse[2][3].

- Tumor Growth Monitoring: Regularly monitor tumor formation and growth by caliper measurements.
- Treatment Initiation: Once the tumor volume reaches approximately 100 mm³, randomly assign the mice to two groups[2][3].
- Drug Administration:
 - Treatment Group: Administer **Chiauranib** orally at a dose of 10 mg/kg/day for 20 consecutive days[2][3].
 - Control Group: Administer an equal volume of the vehicle solution daily for the same duration[2].
- Monitoring: Record tumor volumes and body weights every other day. Monitor the general health of the mice.
- Endpoint and Survival Study: After the 20-day treatment period, a subset of mice from each group can be sacrificed for tumor analysis (e.g., Western blotting, immunohistochemistry). The remaining mice can be monitored for survival analysis[3].

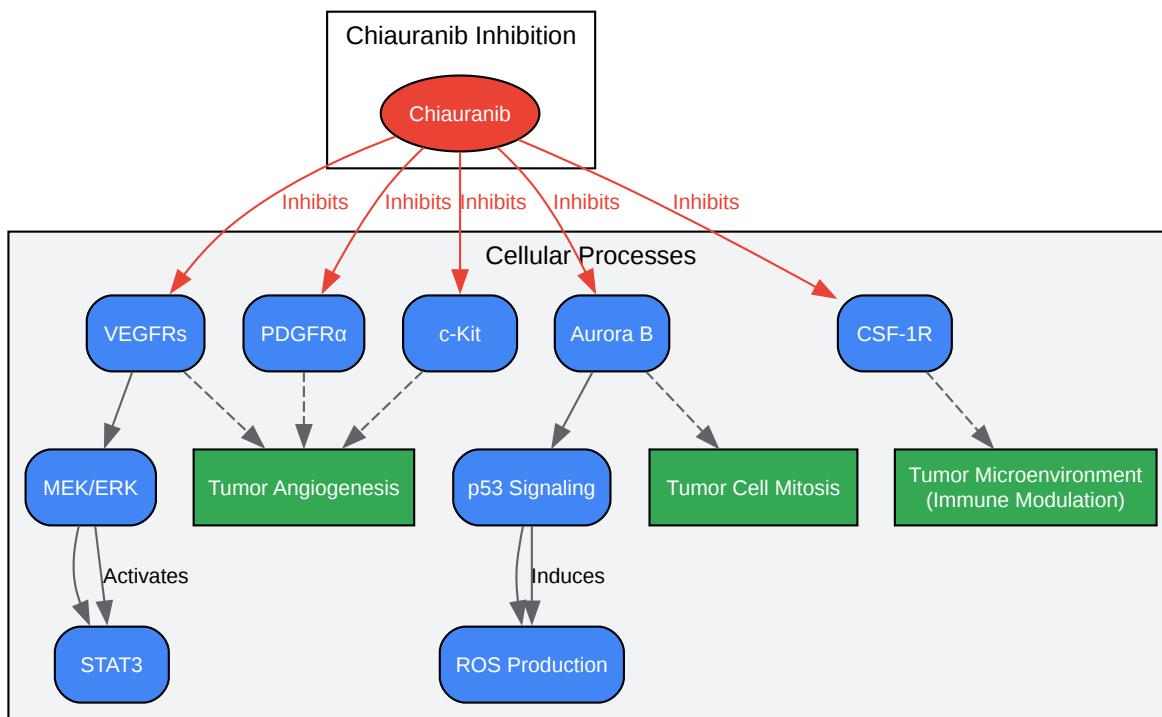
Visualizations

Experimental Workflow

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Caption: Experimental workflow for **Chiauranib** efficacy studies in mouse xenograft models.

Signaling Pathways Targeted by Chiauranib



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